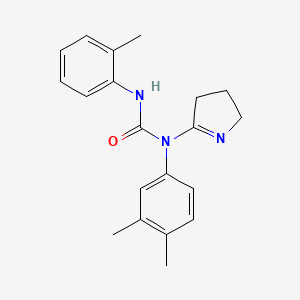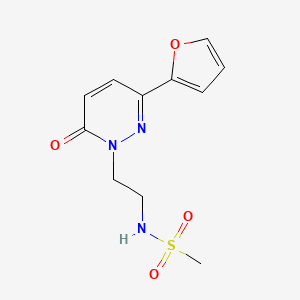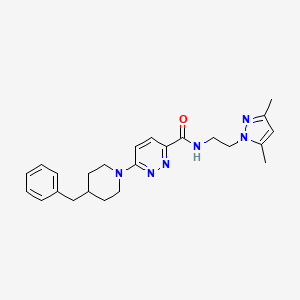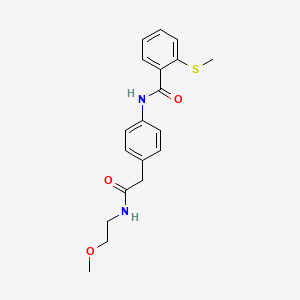
1-(3,4-dihydro-2H-pyrrol-5-yl)-1-(3,4-dimethylphenyl)-3-(o-tolyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3,4-dihydro-2H-pyrrol-5-yl)-1-(3,4-dimethylphenyl)-3-(o-tolyl)urea is a synthetic compound that belongs to the class of urea derivatives. It has been studied for its potential applications in scientific research, particularly in the field of biochemistry and pharmacology. In
Aplicaciones Científicas De Investigación
Research Methodologies and Applications in Chemical Analysis
Exposure Characterization of Insecticides : Research on the exposure characterization of various insecticides, including neonicotinoids, organophosphates, and pyrethroids, provides a framework for understanding environmental and human exposure to chemical compounds. Studies often involve assessing the urinary concentrations of metabolites to evaluate exposure levels, which could be applicable to studying compounds like "1-(3,4-dihydro-2H-pyrrol-5-yl)-1-(3,4-dimethylphenyl)-3-(o-tolyl)urea" (Osaka et al., 2016).
Assessment of Human Exposure to Chemicals : The study of urinary polycyclic aromatic hydrocarbon (PAH) metabolites provides insights into human exposure to various chemicals. Such methodologies could be adapted to assess exposure to and the metabolic breakdown of complex chemical compounds, offering insights into potential health impacts (Li et al., 2008).
Metabolic Studies of Chemical Compounds : Investigations into the metabolic pathways of chemicals, such as the study on the urinary excretion of pyrraline, highlight approaches to studying the biological transformations and effects of chemicals within the body. This kind of research is crucial for understanding the bioactivity and potential health implications of new chemical entities (Foerster & Henle, 2003).
Toxicology and Environmental Health : The study of the variability of urinary excretion of pyrethroid metabolites showcases the importance of understanding individual and temporal variations in exposure to chemical agents. Such research is fundamental in toxicology and environmental health, providing critical data for risk assessment and the development of safety guidelines (Wielgomas, 2013).
Propiedades
IUPAC Name |
1-(3,4-dihydro-2H-pyrrol-5-yl)-1-(3,4-dimethylphenyl)-3-(2-methylphenyl)urea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O/c1-14-10-11-17(13-16(14)3)23(19-9-6-12-21-19)20(24)22-18-8-5-4-7-15(18)2/h4-5,7-8,10-11,13H,6,9,12H2,1-3H3,(H,22,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDJPCVNYNXDTCP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N(C2=NCCC2)C(=O)NC3=CC=CC=C3C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,4-dihydro-2H-pyrrol-5-yl)-1-(3,4-dimethylphenyl)-3-(o-tolyl)urea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[4-(1H-1,2,4-Triazol-1-yl)phenyl]ethanamine hydrochloride](/img/no-structure.png)



![3-[((1E)-2-cyano-4,4-dimethyl-3-oxopent-1-enyl)amino]propanoic acid](/img/structure/B2418678.png)

![1-({[5-(5-Chlorothien-2-yl)-1,3,4-oxadiazol-2-yl]thio}acetyl)-2-ethylpiperidine](/img/structure/B2418681.png)
![2-(isobutylsulfanyl)-6,7-dimethoxy-3-[3-(trifluoromethyl)benzyl]-4(3H)-quinazolinimine](/img/structure/B2418682.png)





